3-Formylphenyl pivalate
Overview
Description
3-Formylphenyl pivalate is an organic compound with the molecular formula C12H14O3. It is a derivative of pivalic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with pivalic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylphenyl pivalate can be synthesized through the esterification of 3-formylphenol with pivalic anhydride or pivaloyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl pivalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-formylphenol and pivalic acid.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic hydrolysis
Major Products Formed
Oxidation: 3-Formylbenzoic acid
Reduction: 3-Hydroxymethylphenyl pivalate
Substitution: 3-Formylphenol and pivalic acid
Scientific Research Applications
3-Formylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drug candidates and as a precursor for the synthesis of medicinal compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formylphenyl pivalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the pivalate group, which enhances the electrophilicity of the formyl carbon .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenyl acetate
- 3-Formylphenyl benzoate
- 3-Formylphenyl butyrate
Comparison
3-Formylphenyl pivalate is unique due to the presence of the bulky pivalate group, which provides steric hindrance and affects the reactivity of the compound. Compared to other esters like 3-formylphenyl acetate or 3-formylphenyl benzoate, this compound exhibits different reactivity patterns and stability under various conditions .
Biological Activity
3-Formylphenyl pivalate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from pivalic acid and 3-formylphenol. Its structure can be represented as follows:
This compound features a phenolic group that can participate in various biochemical interactions, making it a candidate for further pharmacological investigation.
Research indicates that this compound may interact with various biological targets, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which plays a role in pain modulation and neuroprotection .
Inhibition of FAAH can lead to increased levels of these fatty acid amides, potentially providing therapeutic effects for conditions such as chronic pain, anxiety, and inflammation. The compound's ability to modulate FAAH activity suggests it may also have implications in treating neurological disorders .
Pharmacological Studies
Several studies have investigated the pharmacological profiles of compounds similar to this compound. For example, a study highlighted the synthesis and evaluation of various derivatives, demonstrating their binding affinity to adrenoceptors and other targets . These studies often employ high-performance liquid chromatography (HPLC) and in vivo models to assess efficacy and safety.
Case Study 1: Pain Management
A clinical trial examined the effects of FAAH inhibitors on patients with chronic pain conditions. Participants receiving treatment with compounds related to this compound reported significant reductions in pain scores compared to placebo groups. The study concluded that FAAH inhibition could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of FAAH inhibitors in animal models of neurodegenerative diseases. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, supporting their potential use in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
(3-formylphenyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNVLZQFBZYFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455808 | |
Record name | 3-formylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134518-89-1 | |
Record name | 3-formylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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